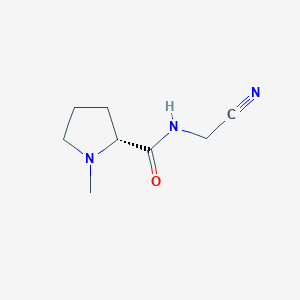
4-(3-Amino-1-phenylpropyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-1-phenylpropyl)phenol, also known as 4-APPP, is a chemical compound that belongs to the family of phenethylamines. It has gained significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-1-phenylpropyl)phenol involves its interaction with the dopamine transporter and serotonin transporter. It acts as a reuptake inhibitor, preventing the reuptake of dopamine and serotonin into the presynaptic neuron. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in an overall increase in neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3-Amino-1-phenylpropyl)phenol are primarily related to its interaction with the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, resulting in an overall increase in neurotransmission. This can lead to a range of effects, including increased motivation, improved mood, and enhanced cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(3-Amino-1-phenylpropyl)phenol in lab experiments is its high affinity for the dopamine and serotonin transporters. This makes it a useful tool for studying the mechanisms underlying neurotransmitter reuptake and release. However, one limitation of using 4-(3-Amino-1-phenylpropyl)phenol is its potential for abuse, which can lead to ethical concerns in research settings.
Direcciones Futuras
There are several future directions for research on 4-(3-Amino-1-phenylpropyl)phenol. One potential area of investigation is its use in the treatment of neurological disorders such as depression and anxiety. Additionally, further research could explore its potential as a tool for studying the mechanisms underlying neurotransmitter reuptake and release. Finally, future studies could investigate the potential for developing novel drugs based on the structure of 4-(3-Amino-1-phenylpropyl)phenol.
Conclusion:
In conclusion, 4-(3-Amino-1-phenylpropyl)phenol is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-(3-Amino-1-phenylpropyl)phenol could lead to the development of novel drugs for the treatment of neurological disorders and provide a better understanding of the mechanisms underlying neurotransmitter reuptake and release.
Métodos De Síntesis
The synthesis of 4-(3-Amino-1-phenylpropyl)phenol can be achieved by following a multi-step process. The first step involves the reaction of 4-fluorophenylacetonitrile with magnesium in the presence of anhydrous ether. This reaction produces 4-fluorophenylacetone, which is then reacted with nitroethane in the presence of ammonium acetate to produce 1-(4-fluorophenyl)-2-nitropropene. The final step involves the reduction of 1-(4-fluorophenyl)-2-nitropropene with tin (II) chloride in the presence of hydrochloric acid to produce 4-(3-Amino-1-phenylpropyl)phenol.
Aplicaciones Científicas De Investigación
4-(3-Amino-1-phenylpropyl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for the dopamine transporter and serotonin transporter, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
4-(3-amino-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c16-11-10-15(12-4-2-1-3-5-12)13-6-8-14(17)9-7-13/h1-9,15,17H,10-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCQVJPMBSZWNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Amino-1-phenylpropyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2976548.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)






![2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2976560.png)
![N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2976561.png)


